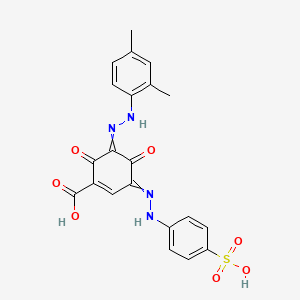
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of diazenyl groups, which are known for their ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
The synthesis of 3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid involves several steps, starting with the preparation of the diazonium salts. The reaction typically involves the diazotization of 2,4-dimethylaniline and 4-aminobenzenesulfonic acid, followed by coupling with 2,4-dihydroxybenzoic acid under controlled conditions. The reaction conditions often include maintaining a low temperature and using acidic or basic catalysts to facilitate the formation of the desired product .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The diazenyl groups can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazo derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The diazenyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar compounds to 3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid include:
3-((E)-(4-Hydroxyphenyl)diazenyl)benzoic Acid: Known for its similar diazenyl structure but with different substituents, leading to distinct chemical and biological properties.
3-((E)-(4-Sulfophenyl)diazenyl)benzenesulfonic Acid: Another compound with a similar diazenyl group but different functional groups, resulting in unique applications and reactivity.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C21H18N4O7S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxo-3-[(4-sulfophenyl)hydrazinylidene]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H18N4O7S/c1-11-3-8-16(12(2)9-11)23-25-18-19(26)15(21(28)29)10-17(20(18)27)24-22-13-4-6-14(7-5-13)33(30,31)32/h3-10,22-23H,1-2H3,(H,28,29)(H,30,31,32) |
InChI 键 |
IQWVFTUSUDPUCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C(=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















